2-Isothiocyanato-3-methylpentanoic acid ethyl ester
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Overview
Description
Preparation Methods
The synthesis of 2-Isothiocyanato-3-methylpentanoic acid ethyl ester typically involves the reaction of 3-methylpentanoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then treated with thiophosgene to introduce the isothiocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Isothiocyanato-3-methylpentanoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, forming thiourea derivatives.
Oxidation and Reduction:
Scientific Research Applications
2-Isothiocyanato-3-methylpentanoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-methylpentanoic acid ethyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity allows the compound to modify the structure and function of these biomolecules, potentially leading to changes in biological activity .
Comparison with Similar Compounds
2-Isothiocyanato-3-methylpentanoic acid ethyl ester can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing and synthesis.
Allyl isothiocyanate: Found in mustard oil and used as a flavoring agent and antimicrobial.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isothiocyanate group with the properties of the 3-methylpentanoic acid ethyl ester moiety .
Properties
CAS No. |
58511-06-1 |
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Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-3-methylpentanoate |
InChI |
InChI=1S/C9H15NO2S/c1-4-7(3)8(10-6-13)9(11)12-5-2/h7-8H,4-5H2,1-3H3 |
InChI Key |
MKMRESATFYSQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N=C=S |
Origin of Product |
United States |
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